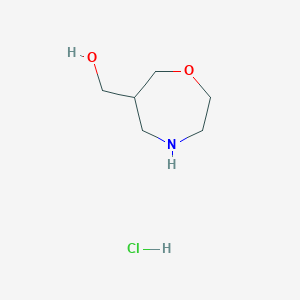

2-tert-ブチル-1-オキソ-3-フェニル-3,4,5,6,7,7a-ヘキサヒドロイソインドール-3a-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

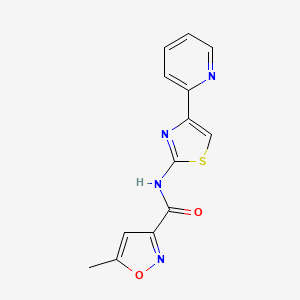

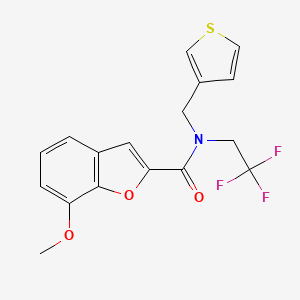

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TBOA, and it has been found to have a unique mechanism of action that makes it a promising candidate for various medical applications.

作用機序

TBOA works by inhibiting the activity of glutamate transporters, which leads to an increase in the concentration of glutamate in the synaptic cleft. This increase in glutamate concentration results in the activation of NMDA receptors, which are involved in various physiological processes, such as learning and memory.

Biochemical and Physiological Effects:

The biochemical and physiological effects of TBOA have been extensively studied in vitro and in vivo. It has been found to have potent neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders. TBOA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.

実験室実験の利点と制限

One of the main advantages of TBOA is its potent inhibitory activity against glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological processes. However, one of the limitations of TBOA is its low solubility in water, which makes it difficult to use in some experimental setups.

将来の方向性

There are several future directions for the research on TBOA. One potential area of research is the development of more potent and selective glutamate transporter inhibitors based on the structure of TBOA. Another potential area of research is the investigation of the therapeutic potential of TBOA in various neurological and inflammatory disorders. Additionally, the development of new methods for the synthesis and purification of TBOA may also be an area of future research.

合成法

The synthesis of TBOA involves a multi-step process that includes the reaction of tert-butyl acrylate with benzaldehyde, followed by hydrogenation and cyclization reactions. The resulting product is then subjected to further purification steps to obtain the final product.

科学的研究の応用

- EN300-1726201のようなピロール-3-カルボン酸アミドの合成は、成功した薬剤の中心的な役割を果たすため、非常に興味深いものです。 例えば、アトルバスタチン(コレステロール低下薬)とスニチニブ(チロシンキナーゼ阻害剤)は、このサブ構造を含んでいます .

- EN300-1726201とは直接関係ありませんが、プロト脱ボロン化法はさまざまな状況で適用されてきました。 例えば、δ-®-コニセインとインドリジジン209Bの正式な全合成において役割を果たしました .

- EN300-1726201のようなインドール誘導体は、さまざまな用途があります。 例えば、インドール-3-酢酸(植物ホルモン)は、高等植物におけるトリプトファンの分解から生成されます .

- 研究者は、抗HIV-1薬として、新規インドリルおよびオキソクロメニルキサントノン誘導体を探索し、分子ドッキング研究を実施しました .

医薬品化学と創薬

触媒作用とプロト脱ボロン化

生物学的可能性と薬理学

特性

IUPAC Name |

2-tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-18(2,3)20-15(13-9-5-4-6-10-13)19(17(22)23)12-8-7-11-14(19)16(20)21/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBFWGXZWTVZAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2(CCCCC2C1=O)C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)

![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)

![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)